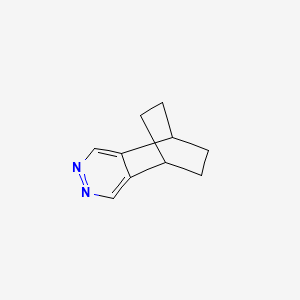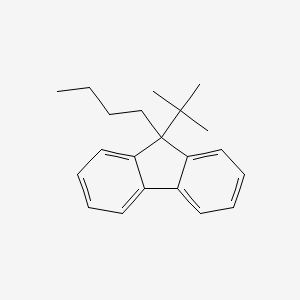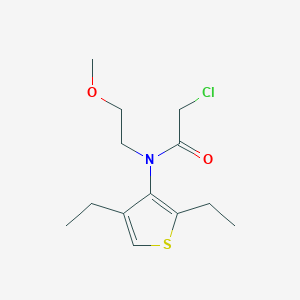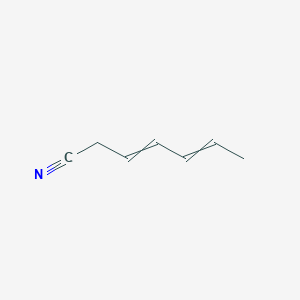
Hepta-3,5-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-3,5-dienenitrile is an organic compound characterized by the presence of two conjugated double bonds and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hepta-3,5-dienenitrile can be synthesized through various methods, including the free-radical cyclisation of 2-aminoalka-2,5-dienenitriles. This process involves treating the starting material with tributyltin hydride (Bu₃SnH) and a radical initiator such as azoisobutyronitrile (AIBN) in refluxing deoxygenated anhydrous benzene . The reaction typically yields a mixture of isomers, which can be separated and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar free-radical cyclisation methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hepta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in this compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Primary amines and other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Hepta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of hepta-3,5-dienenitrile involves its interaction with various molecular targets and pathways. The compound can undergo free-radical cyclisation, leading to the formation of cyclic structures. These reactions are facilitated by the presence of the nitrile group and the conjugated double bonds, which stabilize the intermediate radicals .
Comparación Con Compuestos Similares
Similar Compounds
Penta-1,3-diene: A conjugated diene with similar reactivity but lacking the nitrile group.
2,5-Heptadiene: Another conjugated diene with different substitution patterns.
2-(N-methylanilino)hepta-2,5-diene-1,7-dinitrile: A related compound with additional functional groups.
Uniqueness
Hepta-3,5-dienenitrile is unique due to its specific combination of conjugated double bonds and a nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
89645-18-1 |
|---|---|
Fórmula molecular |
C7H9N |
Peso molecular |
107.15 g/mol |
Nombre IUPAC |
hepta-3,5-dienenitrile |
InChI |
InChI=1S/C7H9N/c1-2-3-4-5-6-7-8/h2-5H,6H2,1H3 |
Clave InChI |
KCTNDIPTIYYUSV-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylidenespiro[5.5]undec-1-ene](/img/structure/B14398453.png)
![2-[(Trichloroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14398457.png)
![Glycyl-N-[(3-carboxyphenyl)methyl]glycinamide](/img/structure/B14398468.png)

![3-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398493.png)
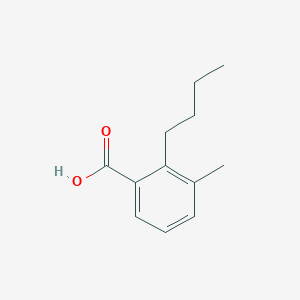
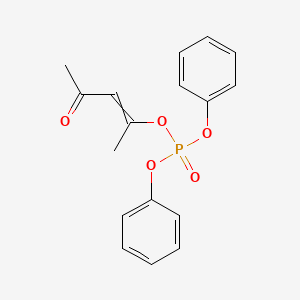
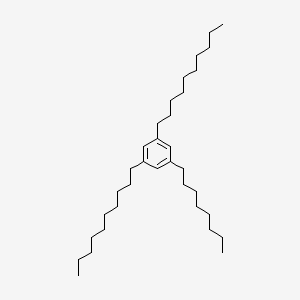
![4-Amino-1-{3-[(piperidin-1-yl)methyl]phenoxy}butan-2-ol](/img/structure/B14398502.png)

